Condurango glycoside E
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Condurango glycoside E is a glycoside compound isolated from the bark extract of Marsdenia cundurango, a plant native to South America. This compound belongs to the milkweed family (Apocynaceae) and has been traditionally used in various medicinal systems for treating stomach ailments and other health issues .
Preparation Methods
Condurango glycoside E can be isolated from the bark extract of Marsdenia cundurango. The extraction process involves using solvents like methanol to obtain the crude extract, which is then subjected to column chromatography using various resins and gels to purify the compound .
Chemical Reactions Analysis
Condurango glycoside E undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Condurango glycoside E has several scientific research applications:
Chemistry: It is used as a reference compound in the study of glycosides and their chemical properties.
Mechanism of Action
Condurango glycoside E exerts its effects primarily through the generation of reactive oxygen species (ROS), which leads to DNA damage and the activation of the p53 signaling pathway. This results in cell cycle arrest and apoptosis in cancer cells. The compound also modulates the expression of various genes and proteins involved in apoptosis, such as BAX, Bcl-2, cytochrome c, and caspase-3 .
Comparison with Similar Compounds
Condurango glycoside E is part of a group of pregnane glycosides isolated from Marsdenia cundurango. Similar compounds include:
Condurango glycoside A: Known for its anticancer properties and ability to induce apoptosis in cancer cells.
Condurangogenins: A group of pregnane derivatives with documented cytotoxic and anticancer activities.
This compound is unique due to its specific molecular structure and the pathways it targets, making it a valuable compound for further research and potential therapeutic applications .
Properties
Molecular Formula |
C53H76O18 |
---|---|
Molecular Weight |
1001.2 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-acetyl-12-acetyloxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14-dihydroxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C53H76O18/c1-27(54)35-20-23-53(60)51(35,7)48(67-31(5)55)46(69-38(56)17-16-32-14-12-11-13-15-32)47-50(6)21-19-34(24-33(50)18-22-52(47,53)59)68-39-25-36(61-8)43(29(3)64-39)70-40-26-37(62-9)44(30(4)65-40)71-49-42(58)45(63-10)41(57)28(2)66-49/h11-18,28-30,34-37,39-49,57-60H,19-26H2,1-10H3/b17-16+/t28-,29-,30-,34+,35-,36+,37-,39+,40+,41-,42-,43-,44-,45-,46+,47-,48-,49+,50+,51-,52+,53-/m1/s1 |
InChI Key |
ONVLVLIVBVIRGV-BMKNDRRHSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@H]4CC[C@@]5([C@H]6[C@@H]([C@H]([C@]7([C@H](CC[C@@]7([C@@]6(CC=C5C4)O)O)C(=O)C)C)OC(=O)C)OC(=O)/C=C/C8=CC=CC=C8)C)C)C)O)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6C(C(C7(C(CCC7(C6(CC=C5C4)O)O)C(=O)C)C)OC(=O)C)OC(=O)C=CC8=CC=CC=C8)C)C)C)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.